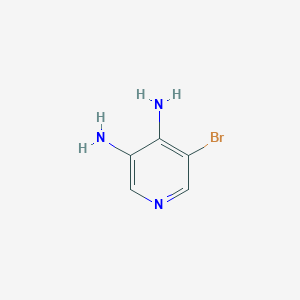

5-Bromo-3,4-diaminopyridine

Overview

Description

5-Bromo-3,4-diaminopyridine is a white solid with a molecular formula of C5H6BrN3. It has a melting point of 138-145 °C and a boiling point of 370.1°C at 760 mmHg. The relative density (water = 1) is 1.818g/cm3 . It is used to synthesize various organic compounds, such as pharmaceuticals, dyes, and pesticides .

Synthesis Analysis

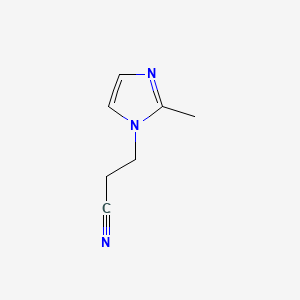

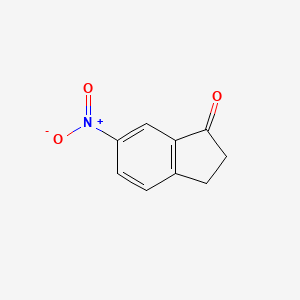

The synthesis of novel pyridine derivatives involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The synthesized compounds were characterized by the NMR spectroscopy technique .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3,4-diaminopyridine is similar to that of the fused imidazopyridine heterocyclic ring system . Theoretical calculations have been carried out using DFT and TD-DFT methods at the B3LYP/6-31G++ (d,p) level of theory .

Chemical Reactions Analysis

5-Bromo-3,4-diaminopyridine is known to participate in various chemical reactions. For instance, it is involved in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . It also plays a role in the synthesis of new antimicrobial agents, imidazo [4,5-c]pyridine derivatives .

Physical And Chemical Properties Analysis

5-Bromo-3,4-diaminopyridine is a white solid with a melting point of 138-145 °C and a boiling point of 370.1°C at 760 mmHg . The relative density (water = 1) is 1.818g/cm3 .

Scientific Research Applications

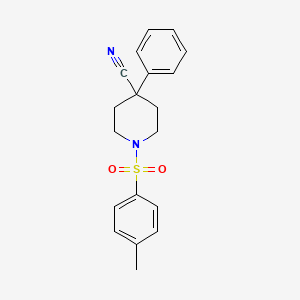

Synthesis of Imidazo[4,5-b]pyridine Derivatives

5-Bromo-3,4-diaminopyridine is a key synthon in the synthesis of imidazo[4,5-b]pyridine derivatives . The condensation of this compound with benzaldehyde leads to the formation of the expected imidazo[4,5-b]pyridine derivative .

Antimicrobial Applications

Imidazo[4,5-b]pyridine derivatives, synthesized using 5-bromo-3,4-diaminopyridine, have been explored for their antimicrobial features . These compounds show potential in the development of new antimicrobial agents .

Biological Activity

Imidazopyridines, which can be synthesized from 5-bromo-3,4-diaminopyridine, exhibit diverse biological activities. They are known to have analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory properties .

Antiviral and Antimicrobial Properties

Imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities, making them potential candidates for the development of new antiviral and antimicrobial drugs .

Cytotoxic Activities

Imidazo[4,5-b]pyridines also exhibit cytotoxic activities, which could be useful in the development of new cancer therapies .

Agricultural Applications

Derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants and in the fight against rodents .

Mechanism of Action

Target of Action

5-Bromo-3,4-diaminopyridine, also known as 5-bromopyridine-3,4-diamine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .

Mode of Action

This compound acts as a blocker of presynaptic potassium channels . By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations . This leads to an enhanced release of acetylcholine, a neurotransmitter, at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-3,4-diaminopyridine involves the regulation of acetylcholine release . By prolonging the action potential, this compound increases the influx of calcium ions into the presynaptic neuron . This increased calcium concentration triggers the release of a greater amount of acetylcholine into the synaptic cleft .

Pharmacokinetics

The compound is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is primarily cleared from the plasma via metabolism by N-acetylation . The elimination half-life of the compound is approximately 2.5 hours for amifampridine and 4 hours for its metabolite, 3-N-acetylamifampridine . It is excreted by the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The primary result of the action of 5-Bromo-3,4-diaminopyridine is an increased release of acetylcholine at the neuromuscular junction . This leads to an enhanced activation of postsynaptic muscle fibers, improving muscle strength and reducing muscle weakness .

Safety and Hazards

5-Bromo-3,4-diaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Relevant Papers

Several papers have been published on the synthesis and medicinal aspects of imidazo [4,5-b]pyridines and imidazo [4,5-c]pyridines, including 5-Bromo-3,4-diaminopyridine . These papers provide valuable insights into the pharmacological potential and synthetic approaches of these compounds.

properties

IUPAC Name |

5-bromopyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFSWSZEHYPECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196818 | |

| Record name | Pyridine, 3-bromo-4,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-diaminopyridine | |

CAS RN |

4635-08-9 | |

| Record name | 5-Bromo-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4635-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-bromo-4,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-bromo-4,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

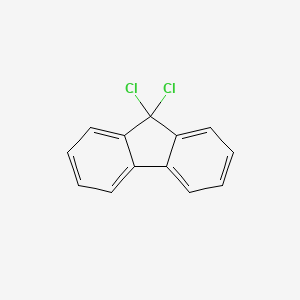

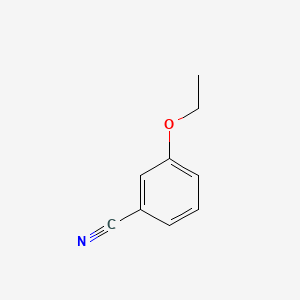

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

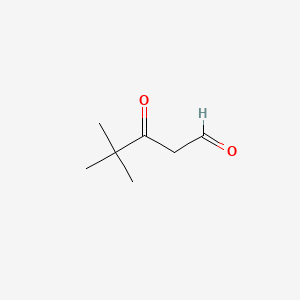

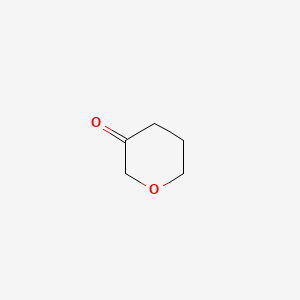

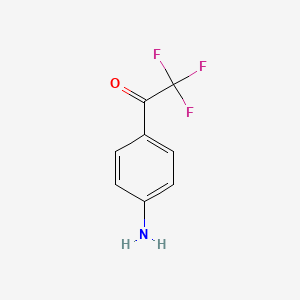

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)